Cas no 26593-50-0 (2-Naphthalenol,7-methyl-)
2-Naphthalenol,7-methyl- Chemical and Physical Properties
Names and Identifiers
-
- 2-Naphthalenol,7-methyl-
- 7-METHYL-2-NAPHTHOL
- 7-Methyl-2-naphtholneat
- 7-methylnaphthalen-2-ol
- 2-Naphthalenol,7-methyl
- 7-Hydroxy-2-methyl-naphthalin
- NSC88876
- CS-0197097
- N12964
- NSC-88876
- SCHEMBL806278
- 2-Naphthalenol, 7-methyl-
- DTXSID80293352
- EN300-715856
- BBA59350
- DNCGBNFOSLTQQB-UHFFFAOYSA-N
- CHEMBL1987267
- 7-methylnaphth-2-ol
- NCI60_041970
- Z1198184356
- BS-44702
- 26593-50-0
- AKOS006331325
- MFCD09037748
- DB-242928
- DTXCID50244492
-
- Inchi: 1S/C11H10O/c1-8-2-3-9-4-5-11(12)7-10(9)6-8/h2-7,12H,1H3
- InChI Key: DNCGBNFOSLTQQB-UHFFFAOYSA-N
- SMILES: OC1C=CC2C=CC(C)=CC=2C=1
Computed Properties
- Exact Mass: 158.07300
- Monoisotopic Mass: 158.073
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 155
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 20.2Ų
Experimental Properties
- Density: 1.144
- Boiling Point: 312°Cat760mmHg
- Flash Point: 151.3°C
- Refractive Index: 1.656
- PSA: 20.23000
- LogP: 2.85380
2-Naphthalenol,7-methyl- Customs Data
- HS CODE:2907199090
- Customs Data:
China Customs Code:
2907199090Overview:
2907199090 Other monophenols. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2907199090 other monophenols VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
2-Naphthalenol,7-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A219002668-500mg |
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26593-50-0 | 98% | 500mg |
$1029.00 | 2023-09-02 | |
| Alichem | A219002668-1g |
7-Methyl-2-naphthol |
26593-50-0 | 98% | 1g |
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| Enamine | EN300-715856-0.05g |
7-methylnaphthalen-2-ol |
26593-50-0 | 95% | 0.05g |
$227.0 | 2023-04-30 | |
| Enamine | EN300-715856-0.1g |
7-methylnaphthalen-2-ol |
26593-50-0 | 95% | 0.1g |
$338.0 | 2023-04-30 | |
| Enamine | EN300-715856-0.25g |
7-methylnaphthalen-2-ol |
26593-50-0 | 95% | 0.25g |
$482.0 | 2023-04-30 | |
| Enamine | EN300-715856-0.5g |
7-methylnaphthalen-2-ol |
26593-50-0 | 95% | 0.5g |
$760.0 | 2023-04-30 | |
| Enamine | EN300-715856-1.0g |
7-methylnaphthalen-2-ol |
26593-50-0 | 95% | 1g |
$974.0 | 2023-04-30 | |
| Enamine | EN300-715856-2.5g |
7-methylnaphthalen-2-ol |
26593-50-0 | 95% | 2.5g |
$1909.0 | 2023-04-30 | |
| Enamine | EN300-715856-5.0g |
7-methylnaphthalen-2-ol |
26593-50-0 | 95% | 5g |
$2823.0 | 2023-04-30 | |
| Enamine | EN300-715856-10.0g |
7-methylnaphthalen-2-ol |
26593-50-0 | 95% | 10g |
$4185.0 | 2023-04-30 |
2-Naphthalenol,7-methyl- Suppliers
2-Naphthalenol,7-methyl- Related Literature
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Meiqi Geng,Jinqiang Kuang,Maozhong Miao,Yongmin Ma Org. Biomol. Chem. 2023 21 3101
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2. NotesJ. P. Varma,Bhola Nath,J. S. Aggarwal,Justus K. Landquist,R. E. Bowman,D. D. Evans,K. R. Bharucha,M. J. S. Dewar,T. Mole,E. F. M. Stephenson,M. G. Brown,W. Rigby,S. C. Abrahams,J. C. Speakman,T. Davies,L. A. K. Staveley,T. G. Halsall,D. B. Thomas,J. L. Drummond,G. A. Welch,A. L. Green J. Chem. Soc. 1956 2550
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3. Excited states of naphthols. Part 2.—Molecular orbital calculations on substituted naphtholsJerome L. Rosenberg,Ira Mark Brinn J. Chem. Soc. Faraday Trans. 1 1976 72 448
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4. 471. An approach to the total synthesis of triterpenes. Part IT. G. Halsall,D. B. Thomas J. Chem. Soc. 1956 2431
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5. Index of authors, 1956
Additional information on 2-Naphthalenol,7-methyl-
Research Briefing on 2-Naphthalenol,7-methyl- (CAS: 26593-50-0): Recent Advances and Applications in Chemical Biology and Medicine
2-Naphthalenol,7-methyl- (CAS: 26593-50-0) is a naphthalene derivative that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its versatile pharmacological properties and potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive compounds, as well as its direct biological activities. This briefing provides an overview of the latest research findings, focusing on its chemical properties, synthetic pathways, and emerging applications in drug discovery and development.
One of the most notable advancements in the study of 2-Naphthalenol,7-methyl- is its application in the synthesis of novel anti-inflammatory agents. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 2-Naphthalenol,7-methyl- exhibit potent inhibitory effects on cyclooxygenase-2 (COX-2), a key enzyme involved in inflammatory pathways. The researchers utilized molecular docking and in vitro assays to validate the compound's binding affinity and selectivity, suggesting its potential as a scaffold for developing next-generation anti-inflammatory drugs.
In addition to its anti-inflammatory properties, 2-Naphthalenol,7-methyl- has shown promise in oncology research. A recent preprint article on bioRxiv highlighted its role as a modulator of apoptosis in cancer cell lines. The study revealed that the compound induces programmed cell death in breast cancer cells (MCF-7) through the activation of the intrinsic mitochondrial pathway. These findings open new avenues for exploring its use in combination therapies or as a standalone chemotherapeutic agent, pending further preclinical validation.
From a synthetic chemistry perspective, advancements in the catalytic oxidation of 7-methylnaphthalene to yield 2-Naphthalenol,7-methyl- have been reported. A 2024 paper in ACS Catalysis described a novel heterogeneous catalyst system using gold nanoparticles supported on titanium dioxide, which achieved high selectivity (>90%) and yield under mild reaction conditions. This breakthrough addresses previous challenges related to over-oxidation and byproduct formation, making the synthesis more scalable and environmentally friendly.
The pharmacokinetic profile of 2-Naphthalenol,7-methyl- has also been a subject of recent investigation. A study published in Drug Metabolism and Disposition employed advanced LC-MS/MS techniques to characterize its absorption, distribution, metabolism, and excretion (ADME) properties in rodent models. The results indicated favorable oral bioavailability and a relatively long half-life, supporting its potential as a drug candidate. However, the study also identified the need for structural optimization to mitigate first-pass metabolism in the liver.
Looking ahead, researchers are exploring the integration of 2-Naphthalenol,7-methyl- into targeted drug delivery systems. A proof-of-concept study in the International Journal of Pharmaceutics demonstrated its successful encapsulation in polymeric nanoparticles functionalized with tumor-homing peptides. This approach not only enhanced the compound's solubility but also improved its accumulation in tumor tissues, as evidenced by in vivo imaging studies. Such innovations could significantly enhance the therapeutic index of 2-Naphthalenol,7-methyl--based treatments.
In conclusion, the growing body of research on 2-Naphthalenol,7-methyl- (CAS: 26593-50-0) underscores its multifaceted potential in chemical biology and medicine. From its applications in anti-inflammatory and anticancer therapies to advancements in synthetic methodologies and drug delivery, this compound continues to be a valuable focus of scientific inquiry. Future studies should prioritize translational research to bridge the gap between laboratory findings and clinical applications, while also addressing remaining challenges in toxicity profiling and formulation development.
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